5-chloro-1-(3-phenylpropyl)-1H-1,3-benzodiazol-2-amine
Overview
Description
5-chloro-1-(3-phenylpropyl)-1H-1,3-benzodiazol-2-amine is a chemical compound belonging to the benzodiazole family. This compound is characterized by the presence of a chloro group at the 5th position, a phenylpropyl group at the 1st position, and an amine group at the 2nd position of the benzodiazole ring. Benzodiazoles are known for their diverse biological activities and are widely studied in medicinal chemistry.
Scientific Research Applications
5-chloro-1-(3-phenylpropyl)-1H-1,3-benzodiazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new therapeutic agents.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1-(3-phenylpropyl)-1H-1,3-benzodiazol-2-amine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:
Friedel-Crafts Acylation:
Nitration and Reduction: Nitration of the intermediate product followed by reduction to introduce the amine group.
Chlorination: Introduction of the chloro group at the 5th position using chlorinating agents like thionyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-chloro-1-(3-phenylpropyl)-1H-1,3-benzodiazol-2-amine undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can modify the amine group.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzodiazole ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like halogens (chlorine, bromine) in the presence of Lewis acids.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of halogenated derivatives.
Mechanism of Action
The mechanism of action of 5-chloro-1-(3-phenylpropyl)-1H-1,3-benzodiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the biological context, but it often involves inhibition or activation of specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
5-chloro-1-(3-phenylpropyl)-1H-1,3-benzodiazol-2-amine: shares similarities with other benzodiazole derivatives like:
Uniqueness
- The presence of the phenylpropyl group at the 1st position and the chloro group at the 5th position provides unique steric and electronic properties, influencing its reactivity and biological activity.
Properties
IUPAC Name |
5-chloro-1-(3-phenylpropyl)benzimidazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3/c17-13-8-9-15-14(11-13)19-16(18)20(15)10-4-7-12-5-2-1-3-6-12/h1-3,5-6,8-9,11H,4,7,10H2,(H2,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZRAMJQALFPNAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCN2C3=C(C=C(C=C3)Cl)N=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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